3-(Hydroxymethyl)-2H-pyran-2-one
Description
Significance of the 2H-Pyran-2-one Core in Chemical and Biological Sciences
The 2H-pyran-2-one ring is a versatile and stable heterocyclic motif that serves as a foundational element in organic synthesis. mdpi.comresearchgate.net Its derivatives are recognized for their wide spectrum of biological activities, including antimicrobial, antiviral, antitumor, and anti-inflammatory properties. researchgate.netekb.eg The pyran-2-one structure is a precursor for various natural and synthetic products, making it a valuable platform for developing novel functional chemical intermediates. researchgate.net
The reactivity of the 2H-pyran-2-one core allows for the construction of diverse and complex molecular architectures. researchgate.net It can undergo various chemical transformations, including cycloaddition reactions, making it a valuable tool in "click chemistry" for creating new molecules with potential applications in chemical and biological sciences. rsc.org The stability and accessibility of 2H-pyran-2-one derivatives from readily available starting materials further enhance their importance in synthetic chemistry. mdpi.com
The heterocyclic structure of pyrones is instrumental in the creation of new drugs, and thus, the study of their structure and spectra is of considerable interest. scifiniti.com The 2H-pyran ring is a structural motif present in many natural products and is a key intermediate in the synthesis of many of these complex molecules. nih.gov Despite their importance, the synthesis of simple 2H-pyrans can be challenging due to their tendency to exist in equilibrium with their open-chain isomers. nih.gov
Overview of Academic Research Trajectories for 3-(Hydroxymethyl)-2H-pyran-2-one and its Analogues
Academic research on this compound and its analogues has followed several promising trajectories. A significant area of focus has been the synthesis of new derivatives and the evaluation of their biological activities. For instance, researchers have synthesized various 2H-pyran-2-one and 1H-pyridin-2-one analogues and tested their in vitro antimicrobial activities against different bacterial and fungal strains. researchgate.net
Another key research direction involves computational and theoretical studies to understand the structure-activity relationships of these compounds. mdpi.comamrita.edu Density functional theory (DFT) calculations and molecular dynamics (MD) simulations are employed to predict the reactivity and potential biological activity of newly synthesized derivatives. mdpi.comamrita.edu These computational models help in identifying the most reactive sites of the molecules and understanding their potential as pharmaceutical agents. mdpi.comscifiniti.com
Furthermore, the synthesis of fused pyran derivatives is an active area of investigation. researchgate.netekb.eg By combining the pyran ring with other heterocyclic systems, researchers aim to create novel compounds with enhanced or unique biological properties. researchgate.netekb.eg For example, the synthesis of pyrano[2,3-b]pyridine derivatives has yielded compounds with promising antimicrobial activity. ekb.eg The study of the interaction of 2H-pyran-2-ones with various nucleophiles to create new heterocyclic systems is also a significant research avenue. beilstein-journals.org
Structure
3D Structure
Properties
CAS No. |
129308-42-5 |
|---|---|
Molecular Formula |
C6H6O3 |
Molecular Weight |
126.11 g/mol |
IUPAC Name |
3-(hydroxymethyl)pyran-2-one |
InChI |
InChI=1S/C6H6O3/c7-4-5-2-1-3-9-6(5)8/h1-3,7H,4H2 |
InChI Key |
KENZKAKTYIKCBV-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=O)C(=C1)CO |
Origin of Product |
United States |
Synthetic Methodologies for 3 Hydroxymethyl 2h Pyran 2 One and Its Derivatives
Established Chemical Synthesis Routes for 2H-Pyran-2-one Scaffolds
A variety of methods have been established for the synthesis of the 2H-pyran-2-one core structure, often tailored to the desired substitution pattern on the pyranone ring. researchgate.net
Cyclization Reactions in 2H-Pyran-2-one Synthesis
Cyclization reactions are a cornerstone in the formation of the 2H-pyran-2-one ring system. One common approach involves the oxa-6π-electrocyclization of 1-oxatrienes. mdpi.com This method's success often depends on structural and electronic factors that favor the cyclic 2H-pyran form over its open-chain isomer. mdpi.com
Another notable cyclization method is the reductive cyclization of 5-hydroxy-2-pentynoic acid, which provides a route to 5,6-dihydro-2H-pyran-2-one, a precursor to 2H-pyran-2-one. orgsyn.org Additionally, transition metal-catalyzed cycloadditions, such as the Ni(0)-catalyzed [2+2+2] cycloaddition of diynes and carbon dioxide, offer an efficient pathway to pyrones under mild conditions. nih.gov Palladium-catalyzed coupling and cyclization strategies have also been employed, for instance, in the synthesis of pyrano[4,3-c]pyrazol-4(1H)-ones from 5-iodopyrazole-4-carboxylic acid and a terminal alkyne. nih.gov
| Cyclization Method | Starting Materials | Key Reagents/Catalysts | Product Type | Reference |
| Reductive Cyclization | 5-hydroxy-2-pentynoic acid | - | 5,6-dihydro-2H-pyran-2-one | orgsyn.org |
| [2+2+2] Cycloaddition | Diynes, CO2 | Ni(0), IPr ligand | 2-Pyrones | nih.gov |
| Tandem Coupling-Cyclization | 5-iodopyrazole-4-carboxylic acid, terminal alkyne | Pd/C | Pyrano[4,3-c]pyrazol-4(1H)-one | nih.gov |
Annulation Strategies for Pyranone Derivatives
Annulation reactions provide a powerful means to construct fused and highly substituted pyranone systems. A recently developed N-heterocyclic carbene (NHC)-catalyzed formal [3+3] annulation of alkynyl esters with enolizable ketones affords functionalized 2H-pyran-2-ones in a highly regioselective manner under metal-free conditions. acs.orgnih.gov This method is noted for its broad substrate scope. acs.orgnih.gov
Phosphine-catalyzed [3+3] annulation of allenoates with 1,3-dicarbonyl compounds also provides access to stable 2,4,5,6-tetrasubstituted 2H-pyrans. nih.gov Furthermore, the Staunton-Weinreb annulation, which involves the reaction of a phthalide (B148349) with a pyrone under basic conditions, has been utilized in the synthesis of complex polycyclic systems containing a pyrone ring. acs.org
| Annulation Strategy | Reactants | Catalyst/Reagent | Product | Reference |
| N-Heterocyclic Carbene-Catalyzed [3+3] Annulation | Alkynyl esters, Enolizable ketones | N-Heterocyclic Carbene (NHC) | Functionalized 2H-pyran-2-ones | acs.orgnih.gov |
| Phosphine-Catalyzed [3+3] Annulation | Allenoates, 1,3-Dicarbonyl compounds | Phosphine | 2,4,5,6-tetrasubstituted 2H-pyrans | nih.gov |
| Staunton–Weinreb Annulation | o-methyl toluate, Pyrones | Base | Annulated pyrones | acs.org |
Condensation Reactions in Derivative Synthesis
Condensation reactions are widely used to build functionalized pyranone derivatives. For instance, the Knoevenagel condensation of aldehydes with active methylene (B1212753) compounds, followed by Michael addition and cyclization, is a common strategy. nih.gov This can be performed in water, making it an environmentally friendly approach. nih.gov
A one-pot synthesis of 3-acylamino derivatives of 2H-pyran-2-ones involves the reaction of compounds with a highly activated methylene or methyl group with N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA) and hippuric acid in the presence of acetic anhydride. researchgate.net Additionally, a domino protocol for the synthesis of 6-aryl-4-(methylthio/amine-1-yl)-2-oxo-2H-pyran-3-carbonitriles has been developed from α-aroylketene dithioacetals and malononitrile (B47326). acs.org
| Condensation Type | Reactants | Key Features | Product | Reference |
| Knoevenagel/Michael/Cyclization | Aldehydes, Active methylene compounds | Often performed in green solvents like water | Fused pyran derivatives | nih.govnih.gov |
| One-pot Acylamino Pyranone Synthesis | Active methylene/methyl compounds, DMFDMA, Hippuric acid | Forms 3-acylamino pyranones | 3-Acylamino-2H-pyran-2-ones | researchgate.net |
| Domino Reaction | α-Aroylketene dithioacetals, Malononitrile | Multi-step sequence in one pot | 2-Oxo-2H-pyran-3-carbonitriles | acs.org |
Bromination and Related Halogenation Reactions
Halogenation, particularly bromination, is a key functionalization reaction for 2H-pyran-2-ones, providing intermediates for further transformations. The direct bromination of 2H-pyran-2-one with bromine in a suitable solvent like acetic acid can introduce a bromine atom onto the pyran ring.
A common method for preparing brominated pyranones involves the use of N-bromosuccinimide (NBS). For example, 3-bromo-2H-pyran-2-one can be synthesized from 5,6-dihydro-2H-pyran-2-one through a two-step process involving initial bromination followed by dehydrobromination. orgsyn.org The position of halogenation can be influenced by the reaction conditions and the substrate. For instance, the bromination of 5,6-dihydro-2H-pyran-2-one with NBS can lead to allylic bromination.
| Reactant | Brominating Agent | Product | Key Aspect | Reference |
| 2H-pyran-2-one | Bromine (Br2) | 4-Bromo-2H-pyran-2-one | Electrophilic bromination at the 4-position. | |
| 5,6-dihydro-2H-pyran-2-one | N-bromosuccinimide (NBS) | 3-Bromo-5,6-dihydro-2H-pyran-2-one | Allylic bromination. | orgsyn.org |
| 5,6-dihydro-2H-pyran-2-one | Bromine (Br2) | 3,4-Dibromo-3,4,5,6-tetrahydro-2H-pyran-2-one | Addition to the double bond. | orgsyn.org |
Targeted Synthesis of 3-(Hydroxymethyl)-2H-pyran-2-one Analogues and Functionalized Derivatives
While direct synthesis of this compound is not extensively detailed in the provided results, the synthesis of its analogues and functionalized derivatives can be inferred from general methods. For instance, the synthesis of 3-hydroxy-2-methyl-4H-pyran-4-one (maltol) can be achieved from kojic acid or by stirring 2-(1-hydroxyethyl)-2,3,5-trimethoxy-2,5-dihydrofuran in sulfuric acid. chemicalbook.com
The functionalization of the 2H-pyran-2-one scaffold allows for the introduction of a hydroxymethyl group or its precursors. For example, a pyrone derivative with a suitable functional group at the 3-position, such as an ester or an aldehyde, could be reduced to the corresponding hydroxymethyl derivative. The synthesis of highly functionalized 2-pyranones from silyl (B83357) ketenes using an alkoxide catalyst and thermal rearrangement has also been reported, offering a potential route to modifiable pyranone motifs. nih.gov
Green Chemistry Approaches in Pyranone Synthesis
In recent years, there has been a significant shift towards developing more environmentally friendly synthetic methods for pyranone derivatives. These "green" approaches often utilize water as a solvent, employ milder reaction conditions, and use catalysts that are recyclable or non-toxic. jmaterenvironsci.comresearchgate.net
A notable example is the photocatalytic synthesis of pyranones from furfural (B47365) alcohols using a tris-Ir(ppy)3 photocatalyst, visible light, and oxygen in an aqueous solution. rsc.org This method avoids the use of stoichiometric amounts of toxic oxidizing agents. rsc.org Multicomponent reactions (MCRs) are also considered a green synthetic strategy due to their efficiency and time-saving nature. nih.gov The synthesis of pyrano[2,3-d]pyrimidine derivatives, for example, has been achieved using catalysts like tetrabutylammonium (B224687) bromide (TBAB) or diammonium hydrogen phosphate (B84403) in aqueous media. jmaterenvironsci.com The use of ultrasound irradiation in conjunction with heterogeneous catalysts, such as sintered calcium oxide from waste eggshells, for Knoevenagel condensation reactions further exemplifies the move towards sustainable synthesis. researchgate.net
| Green Approach | Key Features | Example Reaction | Catalyst/Medium | Reference |
| Photocatalysis | Uses visible light and O2, avoids toxic reagents | Synthesis of pyranones from furfural alcohols | tris-Ir(ppy)3 / aqueous phase | rsc.org |
| Multicomponent Reactions in Water | Efficient, one-pot synthesis, environmentally benign solvent | Synthesis of pyrano[2,3-d]pyrimidines | TBAB or DAHP / aqueous media | jmaterenvironsci.com |
| Ultrasound-Assisted Synthesis | Short reaction times, high yields, reusable catalyst | Knoevenagel condensation | Sintered calcium oxide / solvent-free | researchgate.net |
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields, cleaner products, and shorter reaction times compared to conventional heating methods. The synthesis of 2H-pyran-2-one derivatives benefits significantly from this technology, which facilitates efficient and rapid one-pot, multi-component reactions. researchgate.net
The general approach often involves the condensation of an aldehyde, an active methylene compound (like malononitrile or ethyl cyanoacetate), and a C-H activated acid or ketone in the presence of a catalyst. researchgate.net Microwave irradiation provides uniform and rapid heating of the reaction mixture, which can dramatically reduce the time required for the reaction to complete, from hours to mere minutes. For instance, the synthesis of certain 3-O-α-D-glucopyranosyloxyflavones, which are complex derivatives, has been successfully achieved under microwave conditions. ijirset.com Similarly, various substituted pyrans are synthesized via a one-pot, three-component reaction of aromatic aldehydes, malononitrile, and an active methylene compound, catalyzed by an efficient, metal-free organocatalyst like glycine (B1666218) in an aqueous ethanol (B145695) medium. researchgate.net
While direct microwave synthesis of this compound is not extensively detailed in the provided context, the protocols for its derivatives illustrate a general and adaptable methodology. The reaction conditions can be fine-tuned by selecting appropriate catalysts, solvents, and microwave parameters (temperature, pressure, and irradiation time) to optimize the synthesis of the desired pyran-2-one scaffold.
Table 1: Examples of Microwave-Assisted Synthesis of Pyran Derivatives
| Reactants | Catalyst/Conditions | Product Type | Reaction Time | Yield | Reference |
|---|---|---|---|---|---|
| Aromatic Aldehydes, Malononitrile, C-H Activated Acids | Glycine, Aqueous Ethanol, Reflux | 2-Amino Pyran Annulated Heterocycles | Not Specified | Excellent | researchgate.net |
| α-Acetobromoglucose, 3-Hydroxy-2-aryl/heteroaryl-4H-chromones | Microwave Irradiation | 3-O-α-D-glucopyranosides | Not Specified | High | ijirset.com |
| Isatins, Malonic/Cyanoacetic Acids | Triethylamine, Dioxane, MW Activation | 3-Hydroxy-2-oxindoles | 5-10 min | Up to 98% | mdpi.com |
Asymmetric Synthesis of Chiral 2H-Pyran-2-one Derivatives
The synthesis of enantiomerically pure or enriched chiral compounds is a cornerstone of modern medicinal and materials chemistry. Asymmetric synthesis provides a route to such molecules, and various strategies have been developed to produce chiral 2H-pyran-2-one derivatives. These methods often rely on the use of chiral auxiliaries, chiral reagents, or chiral catalysts to control the stereochemical outcome of a reaction. youtube.comyoutube.com
A key strategy is the use of chiral catalysts, which are employed in small amounts to induce chirality in the product without being consumed in the reaction. youtube.com For example, an enantioselective [5 + 1] annulation to create bicyclic pyran scaffolds has been achieved using chiral dinuclear zinc catalysts. This method facilitates a cooperative activation model where a Brønsted base and a Lewis acid work in concert to control the chirality, resulting in enantioenriched products with high optical purity. rsc.org
Another approach involves using a chiral substrate from a "chiral pool," which are naturally occurring chiral compounds like amino acids or sugars. youtube.com These pre-existing chiral centers can direct the formation of new stereocenters during a reaction sequence. Chiral auxiliaries are another tool; these are chiral molecules that are temporarily attached to an achiral substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed, leaving a chiral product. youtube.com These principles are fundamental to creating specific stereoisomers of complex pyran-2-one derivatives for various applications.
Table 2: Conceptual Approaches to Asymmetric Synthesis of Chiral Pyrans
| Strategy | Key Component | Example of Application/Mechanism | Expected Outcome | Reference |
|---|---|---|---|---|
| Chiral Catalysis | Chiral Dinuclear Zinc Catalysts | Enantioselective [5 + 1] annulation of α-hydroxyl aryl ketones. | Bicyclic pyran scaffolds with high enantiomeric excess (ee). | rsc.org |
| Chiral Auxiliary | Temporarily attached chiral molecule (e.g., oxazolidinone) | Directs nucleophilic attack on an achiral pyran precursor from a less sterically hindered face. | A single enantiomer of the desired pyran derivative. | youtube.comyoutube.com |
| Chiral Reagent | Optically active reagent | Reaction of an achiral substrate with a chiral reducing agent to produce a chiral alcohol. | Enantiomerically enriched pyran derivative. | youtube.com |
Utility of 2H-Pyran-2-one Derivatives as Synthetic Building Blocks and Precursors in Organic Synthesis
The 2H-pyran-2-one ring is a highly valuable and versatile scaffold in organic synthesis. umich.edumdpi.com Its structure contains multiple electrophilic centers, making it susceptible to nucleophilic attack, which can lead to ring-opening and rearrangement reactions. researchgate.net This reactivity allows pyran-2-ones to serve as powerful building blocks for the construction of a wide array of more complex carbocyclic and heterocyclic systems. umich.eduresearchgate.net
Derivatives such as dehydroacetic acid (DHA) and triacetic acid lactone (TAL) are widely used as precursors for synthesizing various natural and synthetic products. researchgate.net The pyran-2-one nucleus can be transformed under the influence of various nucleophiles—such as amines, hydrazines, and hydroxylamine—to yield diverse heterocyclic systems including pyridones, pyrazoles, isoxazoles, pyrimidines, and benzodiazepines. researchgate.net
Furthermore, 2H-pyran-2-ones are employed in ring transformation reactions to produce highly functionalized aromatic compounds. For instance, their reaction with 2-tetralone (B1666913) under basic conditions has been used to synthesize dihydrophenanthrenes, which are useful in the fabrication of organic light-emitting devices (OLEDs). mdpi.com This versatility solidifies the importance of the 2H-pyran-2-one framework as a foundational structure for developing new molecules with interesting pharmacological and material properties. umich.edumdpi.com
Table 3: Applications of 2H-Pyran-2-one Derivatives as Synthetic Intermediates
| 2H-Pyran-2-one Derivative | Reactant/Conditions | Resulting Structure/System | Reference |
|---|---|---|---|
| 3-Benzoylamino-cycloalka[b]pyran-2-ones | Sulfuric Acid (heating) | 3-Amino-cycloalka[b]pyran-2-ones | umich.edu |
| Dehydroacetic Acid (DHA) / Triacetic Acid Lactone (TAL) | Various Nucleophiles (amines, hydrazines, etc.) | Pyridones, Pyrazoles, Isoxazoles, Pyrimidines, Benzodiazepines | researchgate.net |
| 2H-Pyran-2-ones | 2-Tetralone (basic conditions) | Dihydrophenanthrenes | mdpi.com |
| 2H-Pyran-2-ones | 1,4-Cyclohexanedione monoethylene ketal (ultrasound) | Spirocyclic Ketals | mdpi.com |
Chemical Reactivity and Transformation Studies of 3 Hydroxymethyl 2h Pyran 2 One
General Reaction Classes of 2H-Pyran-2-one Compounds
The 2H-pyran-2-one ring is a versatile heterocyclic system that exhibits a dual reactivity profile. It can participate in reactions typical of both aromatic and aliphatic compounds. The presence of the lactone functionality and conjugated double bonds makes it susceptible to various transformations. The electrophilic centers at positions C2, C4, and C6 render the ring vulnerable to nucleophilic attack, often leading to ring-opening and rearrangement reactions. asianpubs.org Conversely, its nature as a conjugated diene allows it to participate readily in cycloaddition reactions.
Oxidation Reactions of the Pyranone Ring and Hydroxymethyl Group
The oxidation of the 2H-pyran-2-one system can proceed in several ways, depending on the reagents and the substitution pattern. The pyranone ring itself can be subject to oxidative transformations. For instance, in the course of certain multi-step reactions like a domino Diels-Alder sequence, an oxidation step is often required for aromatization of an intermediate, which can be achieved using oxidants like chloranil (B122849) or activated carbon. beilstein-journals.org
While specific studies on the oxidation of 3-(hydroxymethyl)-2H-pyran-2-one are not extensively documented, the hydroxymethyl group, being a primary alcohol, is expected to undergo standard oxidation reactions. Mild oxidizing agents would typically convert it to the corresponding aldehyde, 3-formyl-2H-pyran-2-one. Stronger oxidation would lead to the formation of the carboxylic acid, 2-oxo-2H-pyran-3-carboxylic acid. The choice of oxidant would be crucial to control the extent of oxidation and avoid undesired reactions on the sensitive pyranone ring.
In related systems, such as 3-bromoacetyl-4-hydroxy-6-methyl-2H-pyran-2-one, aerial oxidation has been observed to facilitate certain intramolecular cyclizations. asianpubs.orgresearchgate.net
Reduction Reactions of Pyranone Moieties
The reduction of the 2H-pyran-2-one moiety typically involves the lactone ring. Studies on coumarin (B35378) and its derivatives, which contain a fused 2H-pyran-2-one ring, demonstrate that this system can be fully reduced. For example, microbial transformation of coumarin and 6-methyl coumarin using the fungus Colletotrichum capsici resulted in the effective reduction of the pyranone moiety to the corresponding 2-(3'-hydroxypropyl) phenol (B47542) derivatives, indicating the cleavage and reduction of the lactone. researchgate.netsigmaaldrich.comsigmaaldrich.cn This suggests that under specific biological or chemical conditions, the lactone carbonyl and the double bonds of this compound could be reduced to form a saturated diol.
Substitution Reactions Involving the Pyranone Nucleus
The 2H-pyran-2-one nucleus can undergo both electrophilic and nucleophilic substitution reactions, showcasing its dual chemical nature.
Electrophilic Substitution: The pyran-2-one ring exhibits characteristics of an aromatic system, directing electrophilic substitutions to the C3 and C5 positions. Typical electrophilic aromatic substitution reactions such as nitration, sulfonation, and halogenation have been reported to occur at these positions. For example, 3-bromo-2H-pyran-2-one can be synthesized from 5,6-dihydro-2H-pyran-2-one via bromination followed by elimination. orgsyn.org
Nucleophilic Substitution: The ring is susceptible to nucleophilic attack, primarily at the electrophilic carbons C2, C4, and C6. asianpubs.org These reactions often result in ring-opening, followed by rearrangement to form new carbocyclic or heterocyclic systems. asianpubs.org A wide range of nitrogen and carbon nucleophiles have been employed in these transformations. asianpubs.org For instance, methylsulfanyl groups on the pyranone ring can be transformed into various amino groups by treatment with secondary amines under reflux conditions. researchgate.net
Cycloaddition Reactions, including Diels-Alder Additions
The conjugated diene system within the 2H-pyran-2-one ring makes it an excellent participant in [4+2] cycloaddition reactions, particularly the Diels-Alder reaction. These reactions are valuable for synthesizing a variety of complex carbocyclic and heterocyclic structures. researchgate.net 2H-pyran-2-ones can react with a range of dienophiles, including alkynes and alkenes like maleic anhydride. researchgate.netasianpubs.org
The reactivity and regioselectivity of these cycloadditions are heavily influenced by the substituents on the pyranone ring. asianpubs.org Electron-donating groups on the pyranone tend to favor normal electron demand Diels-Alder reactions with electron-poor dienophiles. tamu.edu The initial cycloadduct is a bridged bicyclic lactone, which can often be isolated under controlled conditions (e.g., high pressure or with Lewis acid catalysis) but may subsequently undergo a retro-Diels-Alder reaction, typically involving the loss of CO2, to yield highly substituted aromatic compounds. pkusz.edu.cnrsc.org
Michael Additions and Related Conjugate Additions
The α,β-unsaturated lactone system in 2H-pyran-2-ones makes them suitable Michael acceptors for conjugate addition reactions. masterorganicchemistry.comorganic-chemistry.org This reaction involves the 1,4-addition of a nucleophile (Michael donor) to the pyranone ring. nist.gov A wide variety of nucleophiles can be used, including stabilized carbanions (like those derived from malonates and β-ketoesters), enamines, and amines. masterorganicchemistry.comnist.gov
For example, the reaction of methyl coumalate with various methylene (B1212753) active compounds, such as keto-esters, proceeds via a cascade reaction initiated by a Michael addition. researchgate.net Similarly, 4-hydroxy-2-pyrones can act as nucleophilic partners in oxa-Michael additions to propiolate esters, providing a route to functionalized 2-pyronyl enol ethers. beilstein-journals.org The reaction is thermodynamically controlled and is a powerful method for forming C-C or C-heteroatom bonds. organic-chemistry.org
Specific Reactivity Profile of the 3-(Hydroxymethyl) Moiety
Detailed research findings focusing specifically on the reactivity of the 3-(hydroxymethyl) group on the 2H-pyran-2-one scaffold are limited in published literature. However, based on fundamental principles of organic chemistry, the hydroxymethyl group is expected to exhibit the typical reactivity of a primary alcohol.
Key potential transformations include:
Oxidation: As previously mentioned, selective oxidation could yield the corresponding 3-formyl-2H-pyran-2-one with mild oxidants or 2-oxo-2H-pyran-3-carboxylic acid with strong oxidants.
Esterification: The hydroxyl group can react with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) under appropriate catalytic conditions to form esters.
Etherification: Reaction with alkyl halides or other alkylating agents under basic conditions (e.g., Williamson ether synthesis) would produce the corresponding ethers.
Halogenation: The hydroxyl group can be converted to a halomethyl group (e.g., chloromethyl or bromomethyl) using standard halogenating agents like thionyl chloride or phosphorus tribromide. This would create a reactive handle for further nucleophilic substitution reactions.
The presence of the electron-withdrawing pyranone ring may influence the acidity and reactivity of the hydroxymethyl proton and the susceptibility of the carbon to nucleophilic attack after conversion to a leaving group. For instance, in related 4H-pyran-4-one systems, hydroxymethyl derivatives are noted as valuable synthetic intermediates, synthesized from their corresponding bromomethyl precursors. asianpubs.org This highlights the synthetic utility that would be expected from the 3-(hydroxymethyl) group on a 2H-pyran-2-one ring.
Compound Nomenclature
Reaction Kinetics and Mechanism Elucidation
Detailed experimental studies on the reaction kinetics and specific mechanism elucidation for this compound are not extensively documented in publicly available scientific literature. However, the reactivity of the broader class of pyran-2-one derivatives provides a foundation for understanding its potential chemical transformations. The reactivity of these compounds is generally characterized by the electrophilic nature of the pyran ring and the nucleophilic potential of substituents. researchgate.netbeilstein-journals.org
The chemical behavior of this compound is dictated by the interplay of the α,β-unsaturated lactone system and the hydroxymethyl group. The pyran-2-one ring itself possesses several reactive sites. The carbon atoms at positions 2, 4, and 6 are electrophilic and susceptible to attack by nucleophiles. researchgate.net Conversely, the carbon at position 5 can exhibit nucleophilic character. researchgate.net
Reactions can involve the pyran-2-one ring system, potentially leading to ring-opening or functionalization, or transformations of the hydroxymethyl side chain. The specific pathways and their kinetics would be influenced by reaction conditions such as temperature, solvent, and the nature of the reactants.
Hypothesized Reaction Mechanisms:
Based on the known chemistry of related pyran-2-ones, several reaction mechanisms can be postulated for this compound:
Nucleophilic Addition and Ring Opening: Like other pyran-2-ones, the lactone ring can be opened by strong nucleophiles. For instance, reaction with amines or hydrazines could lead to the formation of various heterocyclic systems through a ring-opening and subsequent recyclization mechanism. researchgate.netbeilstein-journals.org The reaction with aliphatic amines might result in the formation of enamine derivatives, while dinucleophiles like hydrazines could lead to the formation of pyrazolones. beilstein-journals.org The mechanism likely involves an initial acid-catalyzed addition of the nucleophile to a carbonyl group, followed by a series of intermediates. beilstein-journals.org
Reactions of the Hydroxymethyl Group: The hydroxymethyl group can undergo typical alcohol reactions. For example, O-functionalization through reactions like the Mitsunobu reaction could occur, where the hydroxyl group acts as a nucleophile. beilstein-journals.org This would lead to the formation of ethers.
Thermal and Photochemical Transformations: Pyran-2-one derivatives are known to undergo thermal and photochemical reactions. mdpi.com While specific studies on this compound are unavailable, it is plausible that it could undergo transformations such as cycloadditions or rearrangements upon heating or irradiation. The specific products would depend on the reaction conditions and the electronic properties of the molecule.
Due to the lack of specific experimental data for this compound, a quantitative analysis of its reaction kinetics, including rate constants and activation parameters, cannot be provided at this time. Further experimental investigation is required to fully elucidate the kinetic and mechanistic details of its chemical transformations.
Theoretical and Computational Chemistry Investigations of 3 Hydroxymethyl 2h Pyran 2 One
Quantum Chemical Calculations for Structural Elucidation and Reactivity Prediction
Quantum chemical calculations are fundamental in understanding the molecular structure and predicting the reactivity of organic compounds. For derivatives of 2H-pyran-2-one, these methods have been instrumental in elucidating geometric parameters and electronic properties.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. In the context of pyranone derivatives, DFT calculations have been successfully employed to optimize molecular geometries, predict vibrational frequencies, and analyze frontier molecular orbitals. For instance, studies on compounds like 3-(3,3-Dimethylbutanoyl)-4-hydroxy-6-neopentyl-2H-pyran-2-one have utilized DFT to understand tautomeric equilibria and intramolecular interactions. scifiniti.com Similarly, research on other complex pyran-2-one derivatives has relied on DFT to correlate theoretical data with experimental results from X-ray diffraction and spectroscopic analyses. nih.govresearchgate.net
Selection of Basis Sets and Optimization Methods (e.g., B3LYP, M06-2X, MPW1K with 6-311++G(d,p))
The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. The B3LYP functional is a popular hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional and is frequently used for geometry optimizations and electronic property calculations of organic molecules. scifiniti.comnih.gov For a more detailed analysis of reaction mechanisms, especially those involving transition states, functionals like M06-2X and MPW1K are often preferred due to their improved performance in describing non-covalent interactions and barrier heights.
The 6-311++G(d,p) basis set is a triple-zeta basis set that includes diffuse functions (++) on heavy and hydrogen atoms and polarization functions (d,p) on heavy and hydrogen atoms, respectively. This level of theory is generally considered robust for obtaining reliable geometries and energies for medium-sized organic molecules. While specific calculations for 3-(Hydroxymethyl)-2H-pyran-2-one are not available, this combination of functionals and basis sets would be appropriate for its theoretical investigation.
Potential Energy Surface Analysis and Transition State Theory in Reaction Mechanisms
Potential energy surface (PES) analysis is a crucial tool for studying chemical reactions. It maps the energy of a molecule as a function of its geometry, allowing for the identification of energy minima (stable molecules and intermediates) and saddle points (transition states). libretexts.org Transition State Theory (TST) utilizes the properties of the PES to estimate the rate of a chemical reaction. fiveable.mewikipedia.org TST posits that the reaction rate is controlled by the concentration of the activated complex at the transition state and the frequency at which it converts to products. fiveable.meyoutube.com
For a molecule like this compound, PES analysis could be used to explore reaction pathways such as tautomerization, oxidation, or reactions with nucleophiles. By locating the transition state structures and calculating the activation energies, one could predict the feasibility and kinetics of these reactions. For example, in a study on a pyrazolyl-pyran-2-one derivative, intrinsic reaction coordinate (IRC) calculations, which follow the reaction path from the transition state to the reactants and products, were used to confirm the connection between them on the potential energy surface. researchgate.net
Molecular Dynamics Simulations and Conformational Analysis
Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system, including conformational changes and interactions with other molecules, such as solvents. semanticscholar.org For a flexible molecule like this compound, which has a rotatable hydroxymethyl group, MD simulations would be valuable for exploring its conformational landscape.
By simulating the molecule over a period of time, researchers can identify the most stable conformers and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its reactivity and biological activity. While no specific MD studies on this compound were found, such simulations are routinely applied to other organic molecules to investigate their dynamic properties. semanticscholar.org
Electronic Structure Calculations and Spectroscopic Property Predictions
Electronic structure calculations are pivotal for understanding the distribution of electrons within a molecule and for predicting its spectroscopic properties.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a key role in chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. aimspress.com
Molecular Electronic Potential (MEP) and Atomic Charge Distribution
The Molecular Electrostatic Potential (MEP) and atomic charge distribution are fundamental quantum chemical descriptors that provide insight into the reactive behavior of a molecule. The MEP map visualizes the electrostatic potential on the electron density surface, identifying regions susceptible to electrophilic and nucleophilic attack.
While specific, peer-reviewed MEP analysis for this compound is not extensively documented, computational studies on analogous pyranone derivatives allow for a qualitative prediction of its properties. For instance, in related pyranone structures, the oxygen atoms of the carbonyl, hydroxyl, and pyran ring ether linkage are invariably regions of high electron density and thus negative electrostatic potential. These areas are potential sites for electrophilic attack. Conversely, the hydrogen atoms, especially the one in the hydroxymethyl group, are electron-deficient and exhibit a positive electrostatic potential, marking them as likely sites for nucleophilic interaction.
Computational analyses of similar heterocyclic compounds, such as 3-(3,3-dimethylbutanoyl)-4-hydroxy-6-neopentyl-2H-pyran-2-one, show that charge distribution changes significantly with tautomeric forms and that the HOMO and LUMO orbitals are typically located on the pyran ring. In the case of this compound, the carbonyl carbon (C2) and the carbon bonded to the hydroxymethyl group (C3) would be expected to carry a partial positive charge due to the electron-withdrawing effects of the adjacent oxygen atoms. The distribution of charges is crucial for understanding intermolecular interactions, including the formation of hydrogen bonds which play a vital role in the molecule's stabilization and interaction with biological targets. mdpi.com
Table 1: Predicted Atomic Charge Characteristics for this compound
| Atom/Group | Predicted Charge | Rationale |
| Carbonyl Oxygen (O=C) | Negative | High electronegativity, lone pair availability. |
| Hydroxyl Oxygen (-OH) | Negative | High electronegativity. |
| Ring Oxygen (-O-) | Negative | High electronegativity within the pyran ring. |
| Hydroxyl Hydrogen (-OH) | Positive | Electron-withdrawing effect of the oxygen atom. |
| Carbonyl Carbon (C=O) | Positive | Polarization due to the double bond with oxygen. |
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions
Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for investigating the excited states of molecules and predicting their electronic absorption spectra (UV-Vis). It provides information on excitation energies, oscillator strengths, and the nature of the electronic transitions involved.
For pyranone derivatives, TD-DFT studies have shown that the principal electronic transitions in the UV region are typically allowed excited states with significant oscillator strength. rsc.orgstenutz.eu These transitions are generally characterized as π → π* transitions. The primary excitation often corresponds to a transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org A second, higher-energy transition may also be observed, corresponding to a transition from HOMO-1 to the LUMO. rsc.orgstenutz.eu In many substituted pyranones, these electronic excitations involve a degree of charge transfer within the molecule. rsc.orgstenutz.eu
While specific TD-DFT calculations for this compound are not available in the cited literature, based on studies of related compounds, one can anticipate that its UV spectrum would be governed by such HOMO-LUMO transitions. The precise wavelength of maximum absorption (λmax) would be influenced by the solvent environment, a factor that can be accounted for in TD-DFT calculations using models like the Polarizable Continuum Model (PCM). rsc.orgstenutz.eu Statistical analysis of TD-DFT results for a large set of pyranone derivatives has demonstrated that predictions for λmax can be achieved with a standard deviation as low as 5-6 nm. rsc.orgstenutz.eu
Table 2: General Electronic Transition Characteristics for Pyranone Derivatives based on TD-DFT Studies
| Property | General Finding for Pyranone Derivatives | Reference |
| Primary Transition Type | π → π* | rsc.orgstenutz.eu |
| Orbitals Involved | HOMO → LUMO (lowest energy), HOMO-1 → LUMO | rsc.org |
| Nature of Transition | Often involves intramolecular charge transfer | rsc.org |
| Computational Method | TD-DFT with hybrid functionals (e.g., PBE0, B3LYP) | rsc.orgstenutz.eu |
Thermochemical Data and Kinetic Parameter Calculations for Pyranone Transformations
Thermochemical and kinetic data are essential for understanding the stability, reactivity, and potential transformation pathways of a compound. The pyran ring system can undergo various reactions, including thermal decomposition and ring-opening, which are influenced by its substitution pattern. mdpi.comresearchgate.net
Specific experimental or calculated thermochemical data for this compound are not prominent in the literature. However, data for the parent compound, 2H-Pyran-2-one, and its saturated analog, Tetrahydro-2H-pyran-2-one, are available and provide a useful reference. For example, the standard liquid enthalpy of combustion for Tetrahydro-2H-pyran-2-one has been documented.
Computational studies on the thermal decomposition of related 3,6-dihydro-2H-pyran derivatives show that such reactions often proceed through a concerted mechanism involving a cyclic transition state. mdpi.com These studies reveal that the activation free energy (ΔG≠) and activation energy (Ea) are sensitive to the position of substituents on the pyran ring. mdpi.com For instance, methyl substituents have been shown to decrease the activation free energy, thereby favoring thermal decomposition. mdpi.com The kinetics of ring-opening reactions are also highly dependent on the molecular structure and conditions. researchgate.net
Table 3: Selected Thermophysical Property Data for Related Pyranone Compounds
| Compound | Property | Value | Units | Source |
| Tetrahydro-2H-pyran-2-one | Standard liquid enthalpy of combustion (ΔcH°liquid) | -2534.3 ± 1.1 | kJ/mol | Cheméo abacipharma.com |
| 2H-Pyran-2-one | Enthalpy of formation (Ideal Gas) at 298.15 K | -302.99 | kJ/mol | NIST/TRC nih.gov |
| 2H-Pyran-2-one | Enthalpy of vaporization at 298.15 K | 61.5 | kJ/mol | NIST/TRC nih.gov |
In silico Absorption, Distribution, and Metabolism (ADME) Predictions
In silico ADME prediction is a critical component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic profile. Using computational tools like the SwissADME web server, key properties related to absorption, distribution, metabolism, and excretion can be estimated from the molecular structure alone. phytojournal.comresearchgate.net
For this compound, ADME properties were predicted using the SwissADME tool, based on its SMILES string (C1=COC(=O)C(=C1)O). nih.gov The predictions cover physicochemical characteristics, lipophilicity, water solubility, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.
The results suggest that this compound has a low molecular weight and a topological polar surface area (TPSA) indicative of good oral bioavailability. Its predicted high water solubility is a favorable property for administration and distribution. The compound is predicted to have high gastrointestinal (GI) absorption but is not expected to permeate the blood-brain barrier (BBB). It does not violate any of Lipinski's "Rule of Five," suggesting good drug-likeness. Furthermore, the molecule is not predicted to be an inhibitor of major cytochrome P450 (CYP) enzymes, indicating a lower likelihood of drug-drug interactions. Importantly, no Pan-Assay Interference Compounds (PAINS) alerts were found, which screens for fragments that often lead to false positives in high-throughput screening.
Table 4: In silico ADME Prediction for this compound using SwissADME
| Parameter | Category | Predicted Value/Status | Interpretation |
| Physicochemical Properties | |||
| Molecular Weight | Size | 112.08 g/mol | Low molecular weight, favorable for absorption. |
| Topological Polar Surface Area (TPSA) | Polarity | 56.95 Ų | Indicates good oral bioavailability. |
| Rotatable Bonds | Flexibility | 1 | Low conformational flexibility. |
| H-bond Acceptors | H-bonding | 3 | |
| H-bond Donors | H-bonding | 1 | |
| Lipophilicity | |||
| Log P (iLOGP) | Lipophilicity | -0.67 | Hydrophilic nature. |
| Log P (XLOGP3) | Lipophilicity | -0.79 | Hydrophilic nature. |
| Water Solubility | |||
| Log S (ESOL) | Solubility | -0.32 | Soluble. |
| Solubility Class (ESOL) | Solubility | Soluble | High water solubility. |
| Pharmacokinetics | |||
| GI absorption | Absorption | High | Readily absorbed from the gastrointestinal tract. |
| BBB permeant | Distribution | No | Unlikely to cross the blood-brain barrier. |
| P-gp substrate | Distribution/Excretion | No | Not a substrate for P-glycoprotein efflux pump. |
| CYP1A2 inhibitor | Metabolism | No | Low potential for interaction with drugs metabolized by CYP1A2. |
| CYP2C19 inhibitor | Metabolism | No | Low potential for interaction with drugs metabolized by CYP2C19. |
| CYP2C9 inhibitor | Metabolism | No | Low potential for interaction with drugs metabolized by CYP2C9. |
| CYP2D6 inhibitor | Metabolism | No | Low potential for interaction with drugs metabolized by CYP2D6. |
| CYP3A4 inhibitor | Metabolism | No | Low potential for interaction with drugs metabolized by CYP3A4. |
| Drug-Likeness | |||
| Lipinski's Rule | Drug-Likeness | 0 violations | Good oral drug-likeness profile. |
| Medicinal Chemistry | |||
| PAINS | Lead-likeness | 0 alerts | No known promiscuous fragments. |
| Synthetic Accessibility | Synthesizability | 2.19 | Readily accessible synthetically. |
Structure Activity Relationship Sar Studies and Derivative Design for 2h Pyran 2 One Compounds
Systematic Chemical Modification of the 3-(Hydroxymethyl)-2H-pyran-2-one Scaffold
The this compound scaffold offers multiple sites for chemical modification, allowing for a systematic exploration of structure-activity relationships. Key modification strategies include alterations to the hydroxymethyl group, substitutions on the pyranone ring, and the introduction of various functional groups to modulate the electronic and steric properties of the molecule.
One common approach involves the modification of the hydroxymethyl group at the C-3 position. This can be achieved through esterification or etherification to introduce a variety of substituents. For instance, the hydroxyl group can be converted to an ester with different carboxylic acids, or to an ether with various alkyl or aryl halides. These modifications can influence the compound's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.
Another key area for modification is the pyranone ring itself. Substitutions at positions C-4, C-5, and C-6 can significantly impact biological activity. For example, the introduction of small alkyl groups, halogens, or aromatic rings at these positions can alter the molecule's interaction with biological targets. Synthetic methods to achieve these modifications often involve multi-step reaction sequences, starting from readily available precursors like dehydroacetic acid or triacetic acid lactone. imist.maresearchgate.net These precursors provide a versatile platform for constructing a diverse library of 2H-pyran-2-one derivatives. imist.maresearchgate.net
Furthermore, the pyran-2-one ring can undergo rearrangements and ring-opening reactions with various nucleophiles such as amines and hydrazines, leading to the formation of different heterocyclic systems like pyridinones. imist.maresearchgate.netresearchgate.net This allows for the creation of hybrid molecules that combine the structural features of 2H-pyran-2-ones with other pharmacologically relevant heterocycles. The systematic exploration of these modifications is essential for developing a comprehensive understanding of the SAR of this class of compounds.
Influence of Substituents on Biological Activities and Potency
The biological activity of 2H-pyran-2-one derivatives is highly dependent on the nature and position of substituents on the pyranone ring. Structure-activity relationship (SAR) studies have revealed that even minor changes to the chemical structure can lead to significant differences in potency and selectivity.
For instance, in a series of 2H-pyran-2-one derivatives evaluated for their antimicrobial activity, the introduction of a 4-nitrophenyl group at the C-4 position and two phenyl groups at C-5 and C-6 resulted in some compounds with promising antibacterial and antifungal properties. kau.edu.saresearchgate.net Further modification of this scaffold, such as the introduction of a hydroxyl group on the pyridin-2-one analog, led to a compound with potent broad-spectrum antimicrobial activity. kau.edu.saresearchgate.net
In the context of anticancer activity, the substitution pattern on the pyranone ring plays a critical role. For example, a study on novel pyran scaffolds of thiazolidin-4-one showed that specific derivatives displayed significant anticancer activity against Ehrlich Ascites Carcinoma cells. researchgate.net This highlights the importance of the substituents in modulating the cytotoxic effects of these compounds. Another study identified a 2H-pyran-2-one derivative with a naphthalen-1-yl-ethyl-sulfonyl group at the C-4 position as a potent inhibitor of murine leukemia and HeLa cervix carcinoma cells. nih.gov
The table below summarizes the influence of various substituents on the biological activities of 2H-pyran-2-one derivatives based on findings from different studies.
| Scaffold/Derivative | Substituent(s) | Biological Activity | Key Findings |
| 4-(4-nitrophenyl)-5,6-diphenyl-2H-pyran-2-one | - | Antimicrobial | Showed promising antibacterial and antifungal activities. kau.edu.saresearchgate.net |
| 1-hydroxy-4-(4-nitrophenyl)-5,6-diphenyl-1H-pyridin-2-one | 1-hydroxy (on pyridinone ring) | Antimicrobial | Exhibited potent broad-spectrum antimicrobial activity. kau.edu.saresearchgate.net |
| Pyran scaffolds of Thiazolidin-4-one | Varies | Anticancer | Certain derivatives displayed high anticancer activity against Ehrlich Ascites Carcinoma cells. researchgate.net |
| 6-methyl-4-((2-(naphthalen-1-yl)ethyl)sulfonyl)-2H-pyran-2-one | 4-((2-(naphthalen-1-yl)ethyl)sulfonyl), 6-methyl | Anticancer | Effective against L1210 murine leukemia and HeLa cervix carcinoma cells. nih.gov |
| 6-(1H-indol-3-yl)-2-oxo-4-(thiophen-2-yl)-2H-pyran-3-carbonitrile | 6-(1H-indol-3-yl), 4-(thiophen-2-yl), 3-carbonitrile | Antioxidant | Evaluated for potential as an ABTS inhibitor. nih.gov |
Molecular Docking Investigations of Ligand-Target Interactions
Molecular docking is a computational technique that provides valuable insights into the binding modes and interactions of small molecules with their biological targets. For 2H-pyran-2-one derivatives, docking studies have been instrumental in elucidating the structural basis of their biological activities and in guiding the design of more potent compounds.
These studies typically involve docking the 2H-pyran-2-one derivatives into the active site of a specific protein target, such as an enzyme or a receptor. The results can predict the binding affinity, identify key amino acid residues involved in the interaction, and reveal the types of non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, and van der Waals forces) that stabilize the ligand-protein complex.
For example, molecular docking studies of certain pyrano[2,3-c]pyrazole derivatives against bacterial targets like MurB of E. coli and topoisomerase II DNA gyrase of S. aureus have helped to explain their antimicrobial activity. biointerfaceresearch.com The docking results showed a good correlation with the in vitro antibacterial data, with the most active compounds exhibiting the best binding energies and forming key interactions with the active site residues of the target proteins. biointerfaceresearch.com
In another study, docking of novel 1H-3-indolyl derivatives, which include a 2-pyranone ring, into the active site of cytochrome c peroxidase was performed to understand their antioxidant mechanism. nih.gov Similarly, pyranone derivatives have been docked against the GABAA receptor-associated protein-1 (GABARAPL1), a cancer-related receptor, to rationalize their anticancer activity. researchgate.net
The following table presents a summary of molecular docking investigations for various 2H-pyran-2-one derivatives against different biological targets.
| Derivative Class | Biological Target | Key Findings from Docking |
| Pyrano[2,3-c]pyrazoles | E. coli MurB, S. aureus DNA gyrase B | Good correlation between binding energy and antimicrobial activity; identified key active site interactions. biointerfaceresearch.com |
| 1H-3-Indolyl derivatives with a 2-pyranone ring | Cytochrome c peroxidase | Proposed a mechanism for antioxidant activity. nih.gov |
| Pyranone scaffolds of Thiazolidin-4-one | GABAA receptor-associated protein-1 (GABARAPL1) | Rationalized the in vivo anticancer activity. researchgate.net |
| 2H-thiopyrano[2,3-b]quinoline derivatives | CB1a (anticancer peptide) | Revealed binding affinities and key amino acid interactions (e.g., ILE, LYS, PHE, TRP). semanticscholar.org |
These molecular docking studies provide a powerful tool for understanding the ligand-target interactions at a molecular level, thereby facilitating the rational design and optimization of novel 2H-pyran-2-one derivatives with enhanced biological activities.
Development of Novel 2H-Pyran-2-one Derivatives with Enhanced Activities
The insights gained from SAR and molecular docking studies have paved the way for the development of novel 2H-pyran-2-one derivatives with enhanced biological activities. By strategically modifying the 2H-pyran-2-one scaffold, researchers have been able to improve potency, selectivity, and pharmacokinetic properties.
One approach to developing novel derivatives is through the synthesis of hybrid molecules that combine the 2H-pyran-2-one core with other pharmacologically active moieties. For instance, the synthesis of pyran scaffolds of thiazolidin-4-one has yielded potent bi-heterocyclic molecules with significant in vivo anticancer activity. researchgate.net This strategy leverages the biological activities of both heterocyclic systems to create a new chemical entity with improved therapeutic potential.
Another successful strategy involves the use of computational methods to guide the design of new derivatives. By identifying the key structural features required for high-affinity binding to a biological target, researchers can design molecules that are more likely to be active. For example, based on molecular docking studies, it is possible to introduce specific functional groups that can form additional hydrogen bonds or hydrophobic interactions with the target protein, thereby increasing the binding affinity and biological activity.
The development of novel 1H-3-indolyl derivatives containing a 2-pyranone ring as potent antioxidants is a testament to this approach. nih.gov By pairing the 2H-pyran-2-one heterocycle with indole (B1671886) and thiophene (B33073) moieties, researchers were able to design and synthesize compounds with significant inhibitory activity against ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)). nih.gov
The table below highlights some examples of novel 2H-pyran-2-one derivatives with enhanced activities.
| Novel Derivative | Design Strategy | Enhanced Activity | Key Features |
| Pyran scaffolds of Thiazolidin-4-one | Hybrid molecule synthesis | Anticancer | Combines the pharmacophores of pyranone and thiazolidinone. researchgate.net |
| 1H-3-Indolyl derivatives with a 2-pyranone ring | Pairing with other heterocycles (indole, thiophene) | Antioxidant | Designed to inhibit ABTS effectively. nih.gov |
| 6-methyl-4-((2-(naphthalen-1-yl)ethyl)sulfonyl)-2H-pyran-2-one | Isosteric modifications and rational drug design | Anticancer | Showed high efficacy against murine leukemia and HeLa cervix carcinoma cells. nih.gov |
The continuous effort in designing and synthesizing novel 2H-pyran-2-one derivatives, guided by a thorough understanding of their SAR and molecular interactions, holds great promise for the discovery of new and effective therapeutic agents for a variety of diseases.
Analytical Methodologies for Characterization and Quantification in Research
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for the structural elucidation of "3-(Hydroxymethyl)-2H-pyran-2-one". Each technique offers unique insights into the molecular framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic compounds. researchgate.net By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the number and types of atoms and their connectivity. researchgate.net For "this compound," ¹H NMR, ¹³C NMR, and various 2D-NMR experiments are employed for complete structural assignment. mdpi.com
¹H NMR Spectroscopy provides information on the number of different types of protons and their chemical environments. The spectrum of a related compound, (3,5-²H₂)-2H-Pyran-2-one, shows signals in the aromatic region, which can be correlated to the protons on the pyran ring. chemicalbook.com For "this compound," one would expect to see distinct signals for the vinyl protons on the pyran ring, the methylene (B1212753) protons of the hydroxymethyl group, and the hydroxyl proton. The chemical shifts (δ) are influenced by the electron-withdrawing effect of the lactone and the hydroxyl group.
¹³C NMR Spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. researchgate.net The spectrum would show distinct peaks for the carbonyl carbon of the lactone, the sp² hybridized carbons of the pyran ring, and the sp³ hybridized carbon of the hydroxymethyl group. The chemical shifts of these carbons provide valuable structural information.
2D-NMR Spectroscopy , such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), is crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule. mdpi.com For instance, HSQC would correlate the proton signals directly to their attached carbon atoms. hmdb.ca HMBC experiments would reveal longer-range couplings between protons and carbons, helping to piece together the entire molecular structure. Combining 1D and 2D NMR techniques allows for the complete and accurate assignment of all proton and carbon signals. mdpi.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on known data for similar structures. Actual experimental values may vary.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| C2 (C=O) | - | ~165 |
| C3 | - | ~130 |
| C4 | ~6.2 | ~110 |
| C5 | ~7.1 | ~145 |
| C6 | ~6.1 | ~105 |
| -CH₂OH | ~4.5 | ~60 |
| -CH₂OH | Variable | - |
Mass Spectrometry (MS, High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS), Liquid Chromatography-Mass Spectrometry (LC-MS/MS))
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. researchgate.net For "this compound," various MS techniques are employed.
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) provides a highly accurate mass measurement, which allows for the determination of the molecular formula. researchgate.net ESI is a soft ionization technique that typically produces the protonated molecule [M+H]⁺ or other adducts, minimizing fragmentation and providing clear molecular ion information. enovatia.com
Table 2: Expected Mass Spectrometry Data for this compound
| Technique | Ionization Mode | Expected m/z | Information Obtained |
|---|---|---|---|
| HR-ESI-MS | Positive | [M+H]⁺, [M+Na]⁺ | Accurate mass, molecular formula |
| LC-MS/MS | Positive | Precursor ion → Fragment ions | Structural information, quantification |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. youtube.com The resulting spectrum provides a "fingerprint" of the molecule, revealing the presence of specific functional groups. For "this compound," the IR spectrum would be characterized by several key absorption bands. scifiniti.comscifiniti.com
The most prominent peaks would include a strong absorption band for the C=O (carbonyl) stretch of the α,β-unsaturated lactone, typically appearing in the region of 1700-1750 cm⁻¹. The O-H (hydroxyl) stretching vibration of the hydroxymethyl group would be observed as a broad band in the region of 3200-3600 cm⁻¹. Other significant absorptions would include C=C stretching for the double bonds in the pyran ring and C-O stretching vibrations. scifiniti.com
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H (alcohol) | Stretching | 3200-3600 | Broad, Strong |
| C=O (lactone) | Stretching | 1700-1750 | Strong |
| C=C (alkene) | Stretching | 1600-1680 | Medium |
| C-O (alcohol/ester) | Stretching | 1000-1300 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to electronic transitions between different energy levels. msu.edu This technique is particularly useful for analyzing compounds with conjugated systems. utoronto.ca "this compound," being an α,β-unsaturated lactone, contains a conjugated system and is expected to show characteristic UV absorptions. The spectrum typically displays absorption maxima (λ_max) that can be indicative of the extent of conjugation. ijims.com The position and intensity of these bands can be influenced by the solvent and the presence of other functional groups. utoronto.caijims.com
Circular Dichroism (CD) and Optical Rotation (OR) for Chiral Assessment
Circular Dichroism (CD) and Optical Rotation (OR) are specialized techniques used to study chiral molecules, which are molecules that are non-superimposable on their mirror images. sato-gallery.com CD measures the differential absorption of left and right circularly polarized light, while OR measures the rotation of the plane of plane-polarized light. sato-gallery.com
"this compound" itself is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, it would not exhibit any optical activity, and its CD spectrum would be silent. These techniques would only become relevant if a chiral center were introduced into the molecule through chemical modification.
X-ray Diffraction (XRD) for Crystal Structure Elucidation
For "this compound," obtaining a suitable single crystal would allow for its complete structural elucidation via XRD. This would provide definitive information on the planarity of the pyran ring and the orientation of the hydroxymethyl substituent. scifiniti.com The analysis of crystal structures of related pyranone compounds has shown that the pyran ring is generally planar. scifiniti.comdntb.gov.ua
Chromatographic Separation and Analysis
Chromatographic methods are fundamental in the separation and analysis of this compound from complex mixtures, allowing for its purification and quantification.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and determining the concentration of pyran-2-one derivatives. While specific HPLC methods for this compound are not extensively detailed in publicly available literature, general methods for related lactone-containing compounds, such as 9-aminocamptothecin, can be adapted. nih.gov These methods typically utilize a reversed-phase approach, where a nonpolar stationary phase is used with a polar mobile phase.
For the analysis of this compound, a C18 column would likely be effective, paired with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The ratio of these solvents can be optimized to achieve the desired separation. Detection is commonly performed using a UV detector, as the pyran-2-one ring system contains a chromophore that absorbs UV light. The wavelength of maximum absorbance for this compound would need to be determined experimentally to ensure optimal sensitivity.
Quantification is achieved by creating a calibration curve from standards of known concentration. The peak area of the analyte in a sample is then compared to this curve to determine its concentration. The purity of the compound can be assessed by the presence of any additional peaks in the chromatogram.
Table 1: Illustrative HPLC Parameters for Analysis of Lactone-Containing Compounds
| Parameter | Example Condition |
|---|---|
| Column | C18 (Reversed-Phase) |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |
| Detector | UV-Vis or Photodiode Array (PDA) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10-20 µL |
This table presents a generalized set of starting conditions for method development for a compound like this compound based on established methods for similar chemical structures.
Electrochemical Methods
Electrochemical methods offer a sensitive means to study the redox properties of this compound. These techniques can provide insights into its electronic structure and potential interactions.
Cyclic voltammetry is a powerful electrochemical technique to investigate the oxidation and reduction processes of a substance. For compounds structurally related to this compound, such as coumarin (B35378) derivatives, cyclic voltammetry has been employed to evaluate their antioxidant activity and electrochemical behavior. uevora.pttheijes.comresearchgate.netscielo.br
In a typical cyclic voltammetry experiment for a pyran-2-one derivative, a three-electrode system is used, consisting of a working electrode (e.g., glassy carbon or boron-doped diamond), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire). The compound of interest is dissolved in a suitable solvent containing a supporting electrolyte to ensure conductivity. The potential of the working electrode is swept linearly with time between two set values, and the resulting current is measured.
The resulting voltammogram can reveal the potentials at which the compound is oxidized or reduced. For instance, studies on coumarins have shown that they can undergo irreversible oxidation and reduction processes, with the peak potentials being dependent on the pH of the solution and the scan rate. researchgate.netscielo.br The electrochemical behavior of this compound is expected to be influenced by the electron-withdrawing nature of the lactone group and the presence of the hydroxymethyl substituent.
Table 2: Example Parameters for Cyclic Voltammetry of Coumarin Derivatives
| Parameter | Example Condition | Reference |
|---|---|---|
| Working Electrode | Glassy Carbon Electrode | uevora.pt |
| Reference Electrode | Ag/AgCl | researchgate.net |
| Supporting Electrolyte | 0.1 M Phosphate (B84403) Buffer (pH 7.0) | uevora.pt |
| Scan Rate | 100 mV/s | researchgate.net |
| Analyte Concentration | 50 µM | uevora.pt |
This table provides representative conditions from studies on related coumarin compounds, which could serve as a starting point for the analysis of this compound.
No specific studies utilizing conductimetric analysis for the characterization of this compound were identified in the reviewed literature. This technique measures the electrical conductivity of a solution and is typically used for monitoring reactions that involve a change in the concentration or mobility of ions. While it could potentially be used to study processes that alter the ionic strength of a solution containing the compound, its direct application for characterization has not been reported.
Biological Activity Research in Vitro Investigations of 3 Hydroxymethyl 2h Pyran 2 One and Derivatives
Antioxidant Activity and Free Radical Scavenging Mechanisms
The antioxidant potential of pyran-2-one derivatives is a significant area of research, as oxidative stress is implicated in numerous disease pathologies. nih.gov The ability of these compounds to scavenge free radicals is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonate) cationic radical (ABTS˙+) tests. mdpi.comnih.gov
Studies on 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP), a compound structurally related to 3-(Hydroxymethyl)-2H-pyran-2-one, have provided insight into the free radical scavenging mechanism. nih.govresearchgate.net Research indicates that the unstable enol structure is a key factor in its antioxidant activity. nih.gov The hydroxyl group at the C-5 position, in particular, has a remarkable impact on this activity. nih.govresearchgate.net It is proposed that one molecule of DDMP can scavenge two free radicals, a process involving both the 3- and 5-hydroxyl groups. nih.gov When these hydroxyl groups are protected (e.g., through esterification), the radical scavenging ability of the resulting derivatives decreases significantly. nih.govresearchgate.net
Various synthesized 4H-pyran derivatives have demonstrated notable DPPH scavenging and ferrous-reducing antioxidant capacity (FRAC). mdpi.com For instance, certain derivatives have shown stronger DPPH scavenging potency than the standard antioxidant Butylated hydroxytoluene (BHT). mdpi.com The antioxidant activity of a derivative from Euclea crispa, (5E,7E)-4,5,6 trihydroxy-3-(hydroxymethyl)tetrahydro-2H-pyran-2-ylheptadeca-5,7-dienoate, was demonstrated by its ability to inhibit DPPH radicals by 80% at a concentration of 250 µg/ml. nih.gov This activity is attributed to the compound's ability to donate a hydrogen atom to neutralize the free radical. nih.gov
Table 1: Antioxidant Activity of Selected Pyran Derivatives
| Compound/Derivative | Assay | IC50 / EC50 (mM) | Reference |
|---|---|---|---|
| 4H-pyran derivative 4g | DPPH (IC50) | 0.015 ± 0.00 | mdpi.com |
| 4H-pyran derivative 4j | DPPH (IC50) | 0.012 ± 0.00 | mdpi.com |
| 4H-pyran derivative 4g | FRAC (EC50) | 0.018 ± 0.00 | mdpi.com |
| 4H-pyran derivative 4j | FRAC (EC50) | 0.014 ± 0.00 | mdpi.com |
| Butylated hydroxytoluene (BHT) | DPPH (IC50) | 0.013 ± 0.00 | mdpi.com |
| Butylated hydroxytoluene (BHT) | FRAC (EC50) | 0.016 ± 0.00 | mdpi.com |
Antimicrobial Properties
The pyran-2-one nucleus and its derivatives are recognized for their broad-spectrum antimicrobial properties, showing efficacy against various bacterial and fungal strains. researchgate.netresearchgate.net
Derivatives of 2H-pyran-3(6H)-one have shown significant activity against Gram-positive bacteria. nih.gov Structure-activity relationship studies reveal that the α,β-enone system is crucial for this antibacterial action. nih.gov Furthermore, the size and nature of substituents at the C-2 position are directly associated with the level of antimicrobial activity; bulkier substituents at this position tend to increase antibacterial efficacy. nih.gov For example, a derivative featuring a 2-[4-(Phenylthio)phenyl]-2-methyl-6-methoxy substitution showed a minimum inhibitory concentration (MIC) of 1.56 µg/mL against Staphylococcus aureus. nih.gov
Fused spiro-4H-pyran derivatives have also been evaluated for their antibacterial effects. rsc.org Several of these compounds demonstrated sensitivity against S. aureus, while Escherichia coli was found to be resistant to all tested compounds in one study. rsc.org In another study, certain 1H-benzo[f]chromene derivatives, which contain a pyran ring, exhibited strong antibacterial activity against a panel of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with one compound showing a MIC of 3.12 µg/mL. nih.gov The 2-pyrones have also demonstrated potent inhibitory activity against bacteria such as Bacillus subtilis and Staphylococcus aureus. researchgate.net
Table 2: Antibacterial Activity (MIC) of Selected Pyran Derivatives Against Gram-Positive Bacteria
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| 2-[4-(Phenylthio)phenyl]-2-methyl-6-methoxy-2H-pyran-3(6H)-one (8a ) | Staphylococcus aureus ATCC 2593 | 1.56 | nih.gov |
| 2-[4-(Phenylthio)phenyl]-2-methyl-6-[(p-nitrobenzoyl)oxy]-2H-pyran-3(6H)-one (9 ) | Streptococcus sp. C203M | 0.75 | nih.gov |
| Spiro[indeno[2,1-c]pyridazine-9,4′-pyran] derivative (5a ) | Staphylococcus aureus | 3.9 | rsc.org |
| Spiro[indeno[2,1-c]pyridazine-9,4′-pyran] derivative (5b ) | Staphylococcus aureus | 7.8 | rsc.org |
| Spiro[indeno[2,1-c]pyridazine-9,4′-pyran] derivative (5g ) | Staphylococcus aureus | 7.8 | rsc.org |
| 3-Amino-1-(2,4-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile (4g ) | Staphylococcus aureus (MRSA) | 3.12 | nih.gov |
The antifungal potential of pyran-2-one derivatives has been demonstrated against a variety of pathogenic fungi. researchgate.netnih.gov Ficipyrone A, a 2H-pyran-2-one derivative isolated from the endophytic fungus Pestalotiopsis fici, showed antifungal activity against the plant pathogen Gibberella zeae with a 50% inhibitory concentration (IC50) value of 15.9 µM. nih.gov
In other studies, 2H-Furo[2,3-H]-1-benzopyran-2-one exhibited significant activity against ten different Aspergillus species, with complete inhibition of A. flavus at a concentration of 100 ppm and A. niger at 500 ppm. Certain 3-hydroxy-6-methyl-4H-pyran-4-one derivatives have also shown activity against several fungi, including Candida albicans, C. krusei, and C. parapsilosis. nih.gov Specifically, a derivative with a 2-{[4-(2-Trifluoromethyl-phenyl)-piperazin-1-yl]methyl} substituent was active against all tested fungi. nih.gov Another study synthesized a series of 3-hydroxy-6-methyl-4-oxo-4H-pyran-2-carboxamide derivatives and found that compound 8c was more active against C. krusei than other synthesized compounds. kcl.ac.uk
Table 3: Antifungal Activity of Selected Pyran Derivatives
| Compound/Derivative | Fungal Strain | Activity (IC50 / MIC) | Reference |
|---|---|---|---|
| Ficipyrone A (1 ) | Gibberella zeae | IC50: 15.9 µM | nih.gov |
| 2H-Furo[2,3-H]-1-benzopyran-2-one | Aspergillus flavus | MIC: 100 ppm | |
| 2H-Furo[2,3-H]-1-benzopyran-2-one | Aspergillus niger | MIC: 500 ppm | |
| 2H-Furo[2,3-H]-1-benzopyran-2-one | Aspergillus fumigatus | MIC: 600 ppm | |
| 3-Hydroxy-6-methyl-4-oxo-4H-pyran-2[N-(4'-methylcoumarin-7-yl)carboxamide] (8c ) | Candida krusei | MIC: 12.5 µg/mL | kcl.ac.uk |
| SM21 (a novel small molecule) | Candida albicans | MIC: 0.2 - 1.6 µg/mL | plos.org |
Enzyme Modulation and Inhibition Studies
The structural framework of pyran-2-one is a key feature in various molecules designed to inhibit specific enzymes, including those relevant to neurodegenerative diseases. nih.gov
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are critical enzymes in the cholinergic system, and their inhibition is a primary strategy for treating Alzheimer's disease. nih.govnih.gov A series of O-substituted derivatives of opuntiol (6-hydroxymethyl-4-methoxy-2H-pyran-2-one), a compound closely related to the subject of this article, were screened for their inhibitory activity against these enzymes. researchgate.net The derivative 6-(acetyloxy)methyl-4-methoxy-2H-pyran-2-one (3b ) was found to be an inhibitor of butyrylcholinesterase. researchgate.net
Other pyran-based scaffolds have also yielded potent cholinesterase inhibitors. Tacrine-pyranopyrazole hybrids have shown remarkable AChE inhibitory activities, with some compounds exhibiting IC50 values in the nanomolar range (e.g., 0.044 µM). nih.gov Similarly, a series of pyrano[2,3-d]pyrimidine derivatives were evaluated, with the most potent compound showing an IC50 value of 2.20 µg/mL against AChE. researchgate.net Many benzohydrazide (B10538) derivatives containing a pyran-like structure showed dual inhibition of both AChE and BChE, with some being more potent BChE inhibitors than the reference drug rivastigmine. mdpi.com
Table 4: Cholinesterase Inhibition by Selected Pyran Derivatives
| Compound/Derivative | Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| 6-(Acetyloxy)methyl-4-methoxy-2H-pyran-2-one (3b ) | Butyrylcholinesterase | - (Active) | researchgate.net |
| N-(2,5-Dimethylphenyl)-2-[(4-methoxy-6-oxo-2H-pyran-2-yl)methoxy]acetamide (3p ) | Butyrylcholinesterase | - (Active) | researchgate.net |
| Tacrine-pyranopyrazole derivative (5e ) | Acetylcholinesterase | 0.058 | nih.gov |
| Tacrine-pyranopyrazole derivative (5j ) | Acetylcholinesterase | 0.044 | nih.gov |
| Pyrano[2,3-d]pyrimidine with meta-methoxy moiety | Acetylcholinesterase | 2.20 ± 0.17 (µg/mL) | researchgate.net |
| 2-(4-Nitrobenzoyl)-N-tridecylhydrazine-1-carboxamide (1l ) | Acetylcholinesterase | 44.0 ± 2.0 | mdpi.com |
| 2-(4-Nitrobenzoyl)-N-tridecylhydrazine-1-carboxamide (1l ) | Butyrylcholinesterase | 22.0 ± 0.9 | mdpi.com |
| Rivastigmine (Reference) | Butyrylcholinesterase | 39.0 ± 1.0 | mdpi.com |
Lipoxygenases (LOX) are enzymes involved in the inflammatory cascade, making them a target for anti-inflammatory drug development. nih.gov The same series of O-substituted derivatives of opuntiol (6-hydroxymethyl-4-methoxy-2H-pyran-2-one) that were tested for cholinesterase activity were also screened against lipoxygenase. researchgate.net However, the study indicated that none of the twenty derivatives synthesized showed inhibitory activity against the lipoxygenase enzyme. researchgate.net While the specific derivatives of 6-hydroxymethyl-4-methoxy-2H-pyran-2-one were inactive, other heterocyclic compounds have been successfully developed as LOX inhibitors. For example, certain indole-based derivatives and thiazole (B1198619) derivatives have shown potent activity against 5-LOX, with IC50 values in the micromolar and even nanomolar range. nih.gov This suggests that while the pyran-2-one scaffold itself can be part of biologically active molecules, specific structural features and substitutions are critical for achieving lipoxygenase inhibition.
Chymotrypsin (B1334515) Inhibition
The inhibitory potential of 2H-pyran-2-one derivatives against chymotrypsin, a key digestive enzyme, has been a subject of scientific inquiry. While direct studies on this compound are not extensively documented in publicly available research, structure-activity relationship (SAR) studies on related 2-pyranone compounds provide valuable insights.
Research has shown that the binding and inactivation of chymotrypsin by 2-pyranones are highly sensitive to the nature and position of substituents on the pyran ring. For instance, substitutions at the 3, 4, 5, and 6-positions significantly influence the inhibitory activity. The binding affinity is reported to be lowest with alkyl substituents at the 3-position and highest with a phenyl group at the same position. Aralkyl groups, such as benzyl, exhibit intermediate binding affinities. The nature of the substituent at the 6-position also plays a crucial role, with a chloro group leading to stronger binding than bromo, hydrogen, or trifluoromethyl groups. Notably, rapid inactivation of chymotrypsin has been observed with 6-chloro-2-pyranones bearing a 4-phenyl or 3-(2-naphthylmethyl) substituent. In contrast, derivatives with a 3-benzyl or 3-(1-naphthylmethyl) group showed slower inactivation, and those with 3-phenyl or 3-alkyl substituents demonstrated no inactivation. The presence of a halogen at the 6-position appears to be a critical factor for the inactivation of the enzyme, with chloro-substituted derivatives acting more rapidly than their bromo-substituted counterparts.
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition
Glycogen Synthase Kinase 3 (GSK3) Inhibition
Glycogen Synthase Kinase 3 (GSK3) is a serine/threonine kinase implicated in a multitude of cellular processes, and its dysregulation is associated with various diseases, including neurodegenerative disorders and diabetes. Consequently, the development of GSK3 inhibitors is an active area of research. While direct inhibitory studies on this compound are limited, the broader class of pyran derivatives has been explored. For example, a novel series of 6-aryl-pyrazolo[3,4-b]pyridines, which can be considered structurally related to substituted pyrans, have been identified as potent inhibitors of GSK3. nih.gov This suggests that the pyran-2-one scaffold could potentially be functionalized to achieve GSK3 inhibition.
Sodium Glucose Co-transporter (SGLT1/SGLT2) Inhibition
Sodium-glucose co-transporters (SGLTs) are crucial for glucose reabsorption in the kidneys (SGLT2) and absorption in the intestine (SGLT1). researchgate.net Inhibition of these transporters is a validated therapeutic strategy for managing type 2 diabetes. A notable example of an SGLT2 inhibitor is Dapagliflozin, which has the chemical name (2S,3R,4R,5S,6R)-2-[4-Chloro-3-(4-ethoxybenzyl)phenyl]-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol. This compound contains a 6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol moiety, which is a reduced and substituted form of the this compound core structure. The presence of this pyran ring with a hydroxymethyl group is critical for its biological activity. Dual inhibitors of SGLT1 and SGLT2, such as HM41322, which is (2S,3R,4R,5S,6R)-2-[7-(4-ethylbenzyl)-2,3-dihydro-1H-inden-5-yl]-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol, also feature this key structural element. nih.gov These examples strongly suggest that the 6-(hydroxymethyl)tetrahydro-2H-pyran scaffold is a key pharmacophore for SGLT inhibition.
Cellular Mechanism Studies (In Vitro)
Inhibition of Cell Proliferation in Cancer Cell Lines
Derivatives of 2H-pyran-2-one have demonstrated significant potential in inhibiting the proliferation of various cancer cell lines. For example, the compound 5-bromo-3-(3-hydroxyprop-1-ynyl)-2H-pyran-2-one (BHP) has been shown to suppress the maintenance of the glioma stem-like cell (GSC) population in both glioma cell lines and patient-derived glioma cells. nih.gov Treatment with BHP effectively inhibited sphere formation and reduced the population of CD133+ cells, which are markers of cancer stemness. nih.gov
Another derivative, 3-cinnamoyl-4-hydroxy-6-methyl-2H-pyran-2-one (CHP), exhibited a significant and dose-dependent inhibition of cell growth in human ovarian carcinoma cell lines OVCAR-3 and OVCAR-420 after 72 hours of treatment. nih.gov The maximum cell inhibition was observed to be 87% in OVCAR-3 cells and 74% in OVCAR-420 cells. nih.gov
Furthermore, a study on novel fused pyran derivatives reported their in vitro anticancer potentials against MCF7 (breast adenocarcinoma), A549 (lung adenocarcinoma), and HCT116 (colorectal carcinoma) cancer cell lines. rsc.org These compounds were found to induce cytoplasmic morphological alterations and inhibit colony formation in the tested cancer cells. rsc.org
The table below summarizes the anti-proliferative activity of selected 2H-pyran-2-one derivatives.
| Compound | Cell Line | Effect | Reference |
| 5-bromo-3-(3-hydroxyprop-1-ynyl)-2H-pyran-2-one (BHP) | Glioma stem-like cells | Inhibition of sphere formation and reduction of CD133+ cells | nih.gov |
| 3-cinnamoyl-4-hydroxy-6-methyl-2H-pyran-2-one (CHP) | OVCAR-3 | 87% inhibition of cell viability | nih.gov |
| 3-cinnamoyl-4-hydroxy-6-methyl-2H-pyran-2-one (CHP) | OVCAR-420 | 74% inhibition of cell viability | nih.gov |
| Fused pyran derivatives | MCF7, A549, HCT116 | Inhibition of cell proliferation and colony formation | rsc.org |
Apoptosis Induction Pathways (e.g., Caspase-dependent, p53, PARP, AIF pathways)
The anticancer activity of 2H-pyran-2-one derivatives is often mediated through the induction of apoptosis, a form of programmed cell death.
Caspase-dependent pathways:
Several studies have indicated that 2H-pyran-2-one derivatives induce apoptosis through caspase-dependent mechanisms. For instance, 3-cinnamoyl-4-hydroxy-6-methyl-2H-pyran-2-one (CHP) was found to induce apoptosis in human ovarian carcinoma cells, which is believed to be mediated through a caspase-3-dependent pathway. nih.govnih.gov Treatment with CHP led to a significant increase in the expression of Caspase-3. nih.gov Another study on a novel synthetic naphthal chalcone (B49325) derivative, (E)-1-(2-hydroxyphenyl)-3-(2-methoxynaphthalen-1-yl)prop-2-en-1-one (HMP), which contains a pyran-like enone structure, demonstrated the stimulation of caspase-7 cleavage in HCT116 colon cancer cells. nih.gov
p53 pathway:
The tumor suppressor protein p53 plays a critical role in initiating apoptosis in response to cellular stress, including DNA damage. nih.gov Research suggests that the apoptotic effects of some pyran-2-one derivatives may involve the p53 pathway. The aforementioned study on HMP showed an up-regulation in the expression of the tumor suppressor p53 in HCT116 cells. nih.gov Interestingly, the apoptosis induced by HMP was found to involve both p53-dependent and -independent mechanisms. nih.gov
PARP pathway:
Poly (ADP-ribose) polymerase (PARP) is a family of proteins involved in DNA repair and programmed cell death. Cleavage of PARP by caspases is a hallmark of apoptosis. nih.gov The HMP study also revealed that this compound stimulated the cleavage of PARP in HCT116 colon cancer cells, further confirming the induction of apoptosis. nih.gov
AIF pathway:
Apoptosis-Inducing Factor (AIF) is a mitochondrial flavoprotein that can translocate to the nucleus and cause DNA fragmentation and chromatin condensation in a caspase-independent manner. nih.gov While direct evidence linking this compound to the AIF pathway is scarce, the induction of apoptosis through multiple pathways is a common characteristic of many anticancer agents. A study on 3'-methyl ATP-induced apoptosis in HeP2 and SiHa cells showed an upregulation of AIF in HeP2 cells, suggesting the involvement of this pathway. waocp.org
The table below summarizes the involvement of various apoptotic pathways for selected 2H-pyran-2-one derivatives and related compounds.
| Compound/Derivative | Apoptotic Pathway | Key Findings | Reference |
| 3-cinnamoyl-4-hydroxy-6-methyl-2H-pyran-2-one (CHP) | Caspase-dependent | Increased expression of Caspase-3 | nih.gov |
| (E)-1-(2-hydroxyphenyl)-3-(2-methoxynaphthalen-1-yl)prop-2-en-1-one (HMP) | Caspase-dependent | Stimulation of caspase-7 cleavage | nih.gov |
| (E)-1-(2-hydroxyphenyl)-3-(2-methoxynaphthalen-1-yl)prop-2-en-1-one (HMP) | p53 pathway | Up-regulation of p53 expression; p53-dependent and -independent mechanisms | nih.gov |
| (E)-1-(2-hydroxyphenyl)-3-(2-methoxynaphthalen-1-yl)prop-2-en-1-one (HMP) | PARP pathway | Stimulation of PARP cleavage | nih.gov |
| 5-bromo-3-(3-hydroxyprop-1-ynyl)-2H-pyran-2-one (BHP) | Intrinsic pathway | ROS-dependent Bax activation | nih.gov |
Cell Cycle Arrest
The uncontrolled proliferation of cancer cells is a hallmark of the disease, making the cell cycle a critical target for anti-cancer therapies. Several studies have highlighted the ability of pyran derivatives to induce cell cycle arrest, thereby inhibiting tumor cell growth.
One such derivative, 3-cinnamoyl-4-hydroxy-6-methyl-2H-pyran-2-one (CHP) , has been shown to arrest human ovarian carcinoma cells (OVCAR-3 and OVCAR-420) at the G2/M phase of the cell cycle. Flow cytometry analysis revealed a concentration-dependent increase in the percentage of cells in the G2/M phase following treatment with CHP. For instance, in OVCAR-3 cells, the proportion of cells in the G2/M phase increased from 16.56% in the control group to 29.67% and 56.87% after treatment with 10 µM and 30 µM of CHP, respectively. This indicates that CHP effectively halts cell division at this checkpoint.
Similarly, a study on naphthalimide analogs, which can be considered as complex pyran derivatives, identified five compounds that induced significant cell cycle arrest at the S and G2/M phases in SW620 metastatic cells. Another compound, 1-(2,6-dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) ethanone (B97240) (DMHE) , was found to cause cell cycle arrest in the G0/G1 phase in HT-29 human colon adenocarcinoma cells in a time-dependent manner. After 72 hours of treatment, the percentage of cells in the G0/G1 phase was significantly higher compared to untreated cells.
The chalcone derivative (2E)-3-(acridin-9-yl)-1-(2,6-dimethoxyphenyl)prop-2-en-1-one (1C) has also been reported to induce cell cycle arrest in both sensitive and resistant ovarian cancer cells. Furthermore, research on Dentatin (DEN) , a coumarin (B35378) isolated from Clausena excavata, demonstrated its ability to induce G2/M cell cycle arrest in HT-29 cells.
| Compound | Cell Line | Effect | Concentration | Source |
|---|---|---|---|---|
| 3-cinnamoyl-4-hydroxy-6-methyl-2H-pyran-2-one (CHP) | OVCAR-3 | G2/M phase arrest | 10 µM and 30 µM | |
| Naphthalimide analogs | SW620 | S and G2/M phase arrest | Not specified | |
| 1-(2,6-dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) ethanone (DMHE) | HT-29 | G0/G1 phase arrest | Not specified | |
| (2E)-3-(acridin-9-yl)-1-(2,6-dimethoxyphenyl)prop-2-en-1-one (1C) | A2780 and A2780cis (Ovarian) | Cell cycle arrest | Not specified | |
| Dentatin (DEN) | HT-29 | G2/M phase arrest | Not specified |
Anti-metastatic Effects and Cell Migration Inhibition
Metastasis, the process by which cancer spreads to distant organs, is a major cause of cancer-related mortality. The ability to inhibit cell migration and invasion is therefore a crucial aspect of anti-cancer drug development. Several pyran derivatives have shown promise in this regard.
Research on coumarin derivatives identified 3-bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate as a potent inhibitor of cancer cell invasion in vitro. In a Boyden chamber assay, this bromo derivative demonstrated a more potent inhibitory effect on chemoinvasion than the reference matrix metalloprotease (MMP) inhibitor. Interestingly, while it strongly inhibited invasion, its effect on cell migration (chemotaxis) was less pronounced.
Another pyran derivative, 5-bromo-3-(3-hydroxyprop-1-ynyl)-2H-pyran-2-one (BHP) , has been shown to suppress the stemness of glioma stem-like cells (GSCs), which are linked to tumor progression and metastasis. Treatment with BHP effectively inhibited sphere formation, a characteristic of cancer stem cells, and suppressed the expression of transcription factors that regulate stemness. By targeting GSCs, BHP may help to overcome resistance to conventional cancer treatments.
Furthermore, the cannabinoid receptor CB2, when activated, has been found to modulate breast cancer metastasis by inhibiting the CXCR4/CXCL12 signaling axis, which is crucial for cell migration and invasion. Activation of CB2 by specific agonists inhibited CXCL12-induced chemotaxis and wound healing in breast cancer cells.
| Compound/Target | Cell Line | Effect | Source |
|---|---|---|---|
| 3-bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate | HT1080, MDA-MB231 | Inhibition of cell invasion | |
| 5-bromo-3-(3-hydroxyprop-1-ynyl)-2H-pyran-2-one (BHP) | Glioma stem-like cells | Inhibition of sphere formation and suppression of stemness factors | |
| CB2 receptor activation | MCF7/CXCR4, SCP2, NT 2.5 (Breast) | Inhibition of CXCL12-induced chemotaxis and wound healing |
Modulation of Protein Expression
The anti-cancer effects of pyran derivatives are often mediated by their ability to modulate the expression and activity of key signaling proteins involved in cell survival, proliferation, and metastasis.
The chemokine receptor CXCR4 is frequently overexpressed in various cancers and plays a role in tumor progression and metastasis. The CXCL12/CXCR4 signaling axis activates downstream pathways such as PI3K/Akt and MAPK/ERK, which promote cell proliferation and survival. Studies have shown that targeting CXCR4 can inhibit breast tumor growth and metastasis. The activation of the cannabinoid receptor CB2 has been demonstrated to inhibit CXCL12-induced phosphorylation of ERK, suggesting a mechanism for its anti-metastatic effects.
The PI3K/Akt signaling pathway is another critical regulator of cell survival and is often hyperactivated in tumors. The pyran derivative 5-bromo-3-(3-hydroxyprop-1-ynyl)-2H-pyran-2-one (BHP) has been found to markedly inhibit both the PI3K/Akt and Ras/Raf-1/extracellular signal-regulated kinase signaling pathways in glioma stem-like cells.
HER2 (Human Epidermal Growth Factor Receptor 2) is a well-known oncoprotein, and its overexpression is a key driver in some breast cancers. Interestingly, the transient receptor potential cation channel, subfamily M, member 7 (TRPM7), which has a pyran-like structure in some of its inhibitors, has been shown to regulate the expression of HER2. In some cell lines, deactivation of TRPM7 led to a downregulation of HER2.
The Bcl-2 family of proteins are crucial regulators of apoptosis. Overexpression of HER2 has been shown to modulate the levels of anti-apoptotic proteins Bcl-2 and Bcl-xL , thereby affecting tamoxifen-induced apoptosis in breast cancer cells. Furthermore, the pyran derivative 5-bromo-3-(3-hydroxyprop-1-ynyl)-2H-pyran-2-one (BHP) , when used in combination with ionizing radiation, promoted the conformational activation of the pro-apoptotic protein Bax, leading to mitochondrial apoptotic cell death in human cervical cancer cells.
Future Research Directions and Emerging Applications
Exploration of Novel Synthetic Methodologies for Diversification
Future research will likely focus on developing novel synthetic routes to 3-(Hydroxymethyl)-2H-pyran-2-one and its derivatives to create a diverse chemical library for screening. Current methods for synthesizing substituted 2-pyrones often involve transition-metal-free catalytic processes, such as the [3+3] annulation of cyclopropenones with α-bromoketones, which offers a straightforward path to various 2-pyrones. researchgate.net Another established approach is the base-promoted annulation of (E)-β-chlorovinyl ketones with active methylene (B1212753) compounds. researchgate.net
For the specific diversification of the this compound scaffold, two key strategies can be envisioned:
Modification of the Core Structure: Adapting existing pyrone syntheses to incorporate a protected hydroxymethyl group at the 3-position. For instance, a starting material analogous to an active methylene compound but bearing a protected hydroxymethyl group could be employed in annulation reactions.
Derivatization of the Hydroxymethyl Group: Leveraging the reactivity of the hydroxyl group post-synthesis. As demonstrated with the natural product opuntiol (6-(hydroxymethyl)-4-methoxy-2H-pyran-2-one), the hydroxymethyl moiety can be readily converted into a variety of esters and ethers. researchgate.net Applying this strategy to this compound would enable the synthesis of a wide array of O-substituted derivatives, allowing for fine-tuning of the molecule's physicochemical properties.
Deeper Insights into Complex Reaction Mechanisms and Catalysis
A thorough understanding of the reaction mechanisms involving the this compound nucleus is critical for its strategic application in synthesis. Research on analogous compounds, such as dehydroacetic acid (DHA), reveals that the pyran-2-one ring can undergo fascinating rearrangement and ring-opening reactions when treated with various nucleophiles like amines, hydrazines, and thiols. researchgate.net These reactions transform the pyran-2-one scaffold into a multitude of other heterocyclic systems, including pyridones, pyrazoles, isoxazoles, and benzodiazepines. researchgate.net
Future mechanistic studies on this compound should investigate:
Nucleophilic Addition/Ring-Opening: How the electronic nature of the 3-(hydroxymethyl) substituent influences the electrophilic sites on the pyranone ring and, consequently, the outcome of reactions with nucleophiles.
Catalytic Transformations: The development of catalysts that can selectively promote specific transformations. For example, DMAP-catalyzed annulations have been shown to proceed via a pyridium ylide intermediate, ring-opening of a cyclopropenone, and a final 6π-electrocyclization. researchgate.net Investigating similar catalytic cycles for the synthesis and modification of this compound is a promising research direction.
Tautomerism: The potential for tautomeric equilibria, as seen in related 4-hydroxy-2-pyrones, which can significantly affect the molecule's reactivity and spectroscopic properties. scifiniti.com
Advanced Computational Modeling for Precise Structure-Function Relationships and Predictive Design
Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools to predict the properties of this compound and guide experimental work. mdpi.com Studies on structurally related pyrones have successfully used DFT to characterize tautomeric forms, analyze vibrational spectra (IR and Raman), and determine geometric parameters like bond lengths and angles. scifiniti.comscifiniti.com
Future computational research on this compound would be expected to:
Determine Molecular Geometry and Stability: Calculate the optimal geometry and relative energies of different conformers or potential tautomers.
Analyze Electronic Structure: Map the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the molecule's frontier orbitals and predict its reactivity. scifiniti.com The molecular electrostatic potential can identify nucleophilic and electrophilic sites. mdpi.com
Predict Reactivity and Biological Activity: Use reactivity descriptors to characterize the molecule. For example, the electrophilicity index can be correlated with biological activity. scifiniti.com
Simulate Interactions: Perform molecular dynamics (MD) simulations to study interactions with solvents or biological targets like enzymes, providing insights into solubility and binding modes. mdpi.com
| Parameter | Calculated Bond Length (Å) | Description |
|---|---|---|
| O(3)–C(7) | 1.313 | Bond between the hydroxyl oxygen and the pyran ring carbon. |
| O(4)–C(27) | 1.250 | Bond length of the carbonyl group in the acyl substituent. |
| C(6)–C(7) | 1.413 | Bond within the pyran ring. |
| C(6)–C(27) | 1.467 | Bond connecting the acyl substituent to the pyran ring. |
Discovery of New Natural Sources and Elucidation of Undiscovered Biosynthetic Pathways
While this compound itself has not been prominently reported as a natural product, many structurally related pyran-2-ones are of natural origin. For instance, hispidin, a 4-hydroxy-2-pyrone derivative, is a pigment found in fungi like Inonotus hispidus. mdpi.com Opuntiol, a 6-(hydroxymethyl) substituted pyrone, was isolated from the plant Opuntia dillenii. researchgate.net The compound 3-hydroxy-2H-pyran-2-one has been reported in Actinidia chinensis (kiwifruit). nih.gov
This precedent suggests several avenues for future research:
Natural Product Screening: Targeted screening of plant, fungal, and microbial extracts for the presence of this compound or its glycosides.
Biosynthetic Pathway Elucidation: The biosynthesis of many 4-hydroxy-2-pyrones involves polyketide synthases (PKS), specifically a unique non-decarboxylative cyclization catalyzed by special ketidases. mdpi.com Investigating the genomes of organisms that produce related pyrones could uncover novel PKS gene clusters responsible for synthesizing different pyran-2-one scaffolds. Understanding these pathways could enable the biosynthetic production of the target compound through metabolic engineering.
Comprehensive In Vitro Biological Profiling and Identification of Novel Molecular Targets
A critical future direction is the systematic evaluation of the biological activities of this compound and its derivatives. The pyran-2-one scaffold is a well-known pharmacophore present in compounds with a wide range of activities, including anticancer, anti-inflammatory, and antimicrobial effects. researchgate.net
A comprehensive screening cascade should include:
Antiproliferative Assays: Testing against a panel of human cancer cell lines. For example, novel tetrahydro-2H-pyrano[3,2-c]pyridazin-3(6H)-one derivatives have shown high potency and selectivity against the SK-BR-3 breast cancer cell line. nih.gov
Enzyme Inhibition Assays: Screening against therapeutically relevant enzymes. Derivatives of opuntiol were screened against acetylcholinesterase, butyrylcholinesterase, and lipoxygenase, identifying potential inhibitors. researchgate.net Similarly, novel pyrone derivatives have been evaluated as inhibitors of human carbonic anhydrase isoforms. nih.gov
Target Identification: For any hits identified in phenotypic screens, subsequent studies would be necessary to identify the specific molecular target(s). This could involve techniques like affinity chromatography, proteomics, or genetic approaches to understand the mechanism of action. Profiling gene and protein expression changes in cells treated with the compound can also reveal the pathways being modulated. nih.gov
| Compound | Cell Line | IC₅₀ (μM) | Description |
|---|---|---|---|
| 16c (A pyrano[3,2-c]pyridazine) | SK-BR-3 (Breast Cancer) | 0.21 | High potency against HER2-positive breast cancer cells. |
| 16d (A pyrano[3,2-c]pyridazine) | SK-BR-3 (Breast Cancer) | 0.15 | Highest potency observed in the study against this cell line. |
| 16c (A pyrano[3,2-c]pyridazine) | MCF10A (Normal Breast) | > 50 | High selectivity, showing low toxicity to non-cancerous cells. |
| 16d (A pyrano[3,2-c]pyridazine) | MCF10A (Normal Breast) | > 50 | High selectivity, showing low toxicity to non-cancerous cells. |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 3-(Hydroxymethyl)-2H-pyran-2-one, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via multi-step protocols involving cyclization of α-ketoglutaric acid derivatives or condensation of substituted diketones. For example, demonstrates a four-step synthesis of dihydro-2H-pyran-3(4H)-one from α-ketoglutaric acid, achieving 31% overall yield. Adjusting catalysts (e.g., acidic or basic conditions) and solvent systems (e.g., ethanol vs. THF) can optimize regioselectivity and purity . highlights the use of base-catalyzed condensation of ethyl acetoacetate with methyl vinyl ketone, suggesting that pH control is critical to avoid side reactions .
Q. How can spectroscopic techniques (NMR, MS, XRD) be applied to characterize this compound?
- Methodological Answer :
- NMR : and NMR spectra (e.g., δ 4.2–5.0 ppm for hydroxymethyl protons; δ 160–180 ppm for carbonyl carbons) resolve stereochemistry and substituent positions. and provide structural analogs with detailed coupling constants and chemical shifts for comparison .
- XRD : Crystallographic data (e.g., unit cell parameters, space group) from confirm planar pyranone rings and hydrogen-bonding networks .
- HRMS : High-resolution mass spectrometry (e.g., ESI-TOF) validates molecular formula (CHO) and fragmentation patterns .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s reactivity in oxidation and substitution reactions?
- Methodological Answer :
- Oxidation : The hydroxymethyl group at C3 is susceptible to oxidation, forming carboxylic acid derivatives. and show that reagents like KMnO or Jones reagent selectively oxidize allylic alcohols without disrupting the pyranone ring .
- Substitution : Nucleophilic attack at C2 or C6 (activated by electron-withdrawing carbonyl groups) can yield derivatives. DFT calculations (e.g., Fukui indices) predict reactive sites, while kinetic studies (e.g., monitoring by NMR) quantify regioselectivity .
Q. How does this compound interact with biological systems, and what assays validate its bioactivity?
- Methodological Answer :
- Antimicrobial Assays : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using derivatives from and . Structure-activity relationships (SAR) reveal that hydroxyl and methyl groups enhance membrane disruption .
- Seed Germination : Smoke-derived analogs ( ) activate karrikin signaling pathways. Comparative studies with synthetic analogs (e.g., 3-methyl-2H-furo[2,3-c]pyran-2-one) quantify germination rates via bioassays in Arabidopsis .
Q. What computational approaches model the compound’s electronic properties and reaction pathways?
- Methodological Answer :
- DFT Calculations : Optimize geometry (B3LYP/6-311+G**) to predict UV-Vis spectra (λ ~280 nm for n→π* transitions) and frontier molecular orbitals (HOMO-LUMO gaps ~5 eV). supports these with experimental XRD bond lengths .
- MD Simulations : Solvent interactions (e.g., water/DMSO) and binding affinities to enzymes (e.g., 5-lipoxygenase) are modeled using GROMACS or AMBER. Compare with inhibition data from .
Q. How can contradictory data on synthetic yields or bioactivity be resolved?
- Methodological Answer :
- Yield Discrepancies : Reproduce protocols from and under controlled conditions (e.g., inert atmosphere, humidity). Use DoE (Design of Experiments) to identify critical variables (e.g., temperature, catalyst loading) .
- Bioactivity Variability : Validate assays with positive/negative controls (e.g., ampicillin for antimicrobial tests). SAR studies (e.g., methyl vs. hydroxymethyl analogs) clarify functional group contributions .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
